1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid
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Overview
Description
1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a benzyloxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride and a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and selectivity for its targets. The piperidine ring can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid is unique due to its combination of an indole moiety, a benzyloxy group, and a piperidine ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[3-(5-phenylmethoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C24H26N2O4/c27-23(26-12-4-7-20(16-26)24(28)29)11-14-25-13-10-19-15-21(8-9-22(19)25)30-17-18-5-2-1-3-6-18/h1-3,5-6,8-10,13,15,20H,4,7,11-12,14,16-17H2,(H,28,29) |
InChI Key |
FYZYSEWVLYUENI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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